molecular formula C15H12BrN3 B5635042 6-bromo-N-(2-methylphenyl)-4-quinazolinamine

6-bromo-N-(2-methylphenyl)-4-quinazolinamine

Cat. No. B5635042
M. Wt: 314.18 g/mol
InChI Key: LXMCHCXNIWLPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-(2-methylphenyl)-4-quinazolinamine is a compound of interest in the realm of medicinal chemistry, primarily due to its structural framework, which is common among molecules exhibiting significant biological activities. Research on similar compounds, such as 6-bromo-quinazolinone derivatives, has revealed potential applications in targeting various biochemical pathways, including those involved in cancer and microbial infections (Tsou et al., 2001).

Synthesis Analysis

The synthesis of 6-bromo-N-(2-methylphenyl)-4-quinazolinamine and related derivatives often involves multi-step chemical reactions, starting from bromo-substituted benzoxazinones or quinazolinones, followed by acylation, alkylation, or Michael addition reactions to introduce various substituents into the quinazoline nucleus. Specific methodologies include condensation reactions, cyclization, and subsequent modifications to incorporate desired functional groups, leading to enhanced biological properties (Badr et al., 1980).

Molecular Structure Analysis

The molecular structure of 6-bromo-N-(2-methylphenyl)-4-quinazolinamine derivatives has been characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry. Molecular modeling and crystallographic analyses provide insights into the compound's conformation, electronic structure, and potential interaction sites for binding to biological targets, influencing its pharmacological profile (Geesi et al., 2020).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and condensation, allowing for the structural diversification of the quinazolinone core. The presence of bromo and amino groups on the quinazoline ring makes it a versatile intermediate for further chemical modifications, enhancing its utility in the synthesis of more complex molecules (Xu et al., 2016).

Physical Properties Analysis

The physical properties of 6-bromo-N-(2-methylphenyl)-4-quinazolinamine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are influenced by the compound's molecular structure, particularly the substituents on the quinazoline nucleus, which can affect its pharmacokinetic and pharmacodynamic profiles (Mohammadi & Hossini, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological macromolecules, are integral to the compound's biological activity. Studies have shown that the introduction of bromo and methylphenyl groups into the quinazolinamine framework can significantly impact its ability to interact with target enzymes and receptors, thereby modulating its therapeutic efficacy and specificity (Rewcastle et al., 1995).

properties

IUPAC Name

6-bromo-N-(2-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c1-10-4-2-3-5-13(10)19-15-12-8-11(16)6-7-14(12)17-9-18-15/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMCHCXNIWLPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(2-methylphenyl)quinazolin-4-amine

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